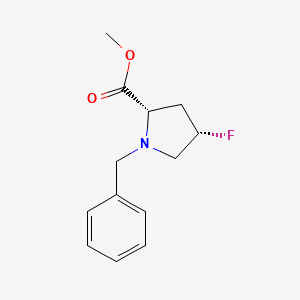

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate

Description

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position, a fluorine atom at the C4 position, and a methyl ester at the C2 position. Its stereochemistry (2S,4S) is critical for its physicochemical and biological properties, as the spatial arrangement of substituents influences interactions with biological targets. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which enhances binding affinity in enzyme inhibition, and the benzyl group’s role in modulating lipophilicity .

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |

InChI Key |

RICJDAZEAFBQOH-RYUDHWBXSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1CC2=CC=CC=C2)F |

Canonical SMILES |

COC(=O)C1CC(CN1CC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl bromide and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or fluorine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

Stereochemical Impact :

- All three compounds share the (2S,4S) configuration, which is crucial for maintaining consistent spatial orientation of substituents. This configuration is often retained in analogs to preserve target binding efficacy .

Molecular Weight and Solubility: The target compound (236.26 g/mol) is lighter than the 2-benzylphenoxy analog (311.38 g/mol), suggesting better solubility in polar solvents. The 3-fluorophenoxy analog (239.24 g/mol) has comparable solubility but differs in substituent electronic effects .

Biological Activity

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate, with the CAS number 1318130-00-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C13H16FNO2

- Molecular Weight : 237.27 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a fluorine atom and a benzyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily investigated in the context of its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways or as a modulator of receptor activity.

Inhibitory Activity

Recent research indicates that compounds with similar structures exhibit inhibitory effects on key proteins involved in cancer progression and immune response modulation. For example, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to PD-L1, a critical target in cancer immunotherapy .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The results indicate that this compound demonstrates significant cytotoxicity at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values are comparable to those of established chemotherapeutic agents, suggesting its potential as a therapeutic candidate.

Case Studies

- Study on PD-L1 Inhibition : A recent study explored the modification of similar compounds for enhanced PD-L1 inhibition. The findings revealed that structural changes could significantly improve binding affinity and inhibitory activity against PD-L1, which is crucial for developing cancer immunotherapies .

- Cytotoxicity Assessment : In another investigation, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, with notable selectivity towards malignant cells compared to normal cell lines .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate moderate lipophilicity and favorable metabolic stability, which are critical for therapeutic applications.

Toxicological Profile

Initial toxicity assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its safety parameters and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.